molecular formula C12H17F2NO B2779195 1-[3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one CAS No. 2224416-83-3

1-[3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one

Cat. No.: B2779195
CAS No.: 2224416-83-3
M. Wt: 229.271
InChI Key: YBQLOPAXNMHQBK-UHFFFAOYSA-N
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Description

1-[3-(2,2-Difluoroethyl)-8-azabicyclo[321]octan-8-yl]prop-2-en-1-one is a complex organic compound featuring a bicyclic structure with a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-[3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of difluoroethyl groups on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and selectivity, while the bicyclic structure provides rigidity and stability. These interactions can modulate biological pathways and produce specific effects.

Comparison with Similar Compounds

Similar Compounds

    Tropane Alkaloids: Compounds like cocaine and atropine share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and biological activities.

    Difluoroethyl Derivatives: Compounds with difluoroethyl groups, such as certain fluorinated pharmaceuticals, exhibit similar chemical properties but may have different biological targets.

Uniqueness

1-[3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one is unique due to its combination of a difluoroethyl group and a bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[3-(2,2-difluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO/c1-2-12(16)15-9-3-4-10(15)6-8(5-9)7-11(13)14/h2,8-11H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQLOPAXNMHQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1C2CCC1CC(C2)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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